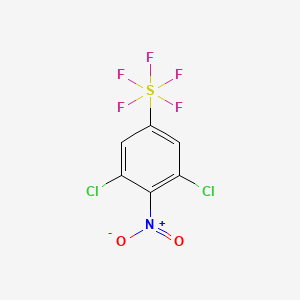
2,6-Dichloro-4-(pentafluoro-sulfur)nitrobenzène
Vue d'ensemble
Description
2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene is a useful research compound. Its molecular formula is C6H2Cl2F5NO2S and its molecular weight is 318.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie analytique : Détection des pesticides
2,6-Dichloro-4-(pentafluoro-sulfur)nitrobenzène: a été utilisé dans le développement de capteurs pour la détection des pesticides . Sa réactivité avec certains composés permet une méthode de détection rapide et sensible, ce qui est crucial pour garantir la sécurité des produits agricoles et surveiller la contamination environnementale.
Activité Biologique
2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene is a compound of significant interest due to its unique structural characteristics and potential biological activities. The incorporation of halogen atoms, particularly fluorine, can enhance the biological properties of organic compounds, making them valuable in pharmaceutical and agrochemical applications. This article reviews the biological activity of 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene, highlighting relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene is CClFNO, with a molecular weight of 292.03 g/mol. The presence of both chlorine and pentafluorosulfur groups contributes to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
- Electrophilic Properties : The nitro group (-NO) in the compound can act as an electrophile, potentially interacting with nucleophiles in biological systems. This reactivity can lead to modifications in biomolecules such as proteins and nucleic acids.
- Fluorine Substitution Effects : Fluorinated compounds often exhibit altered pharmacokinetic profiles, including increased metabolic stability and enhanced lipophilicity. The pentafluorosulfur group may also impart unique electronic properties that influence biological interactions .
- Regulatory Pathways : Studies have indicated that compounds with similar structures can modulate various biochemical pathways, including those involved in oxidative stress responses and inflammatory processes .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by Chandrasena et al. explored the antimicrobial properties of various nitrobenzene derivatives, including 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of halogenated nitrobenzenes on different cancer cell lines. The study found that 2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene induced apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
Case Study 3: Enzyme Interaction
A detailed enzymatic study revealed that this compound acts as an inhibitor for certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the need for caution in therapeutic applications .
Propriétés
IUPAC Name |
(3,5-dichloro-4-nitrophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(8)6(4)14(15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUMDBFPHCCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















